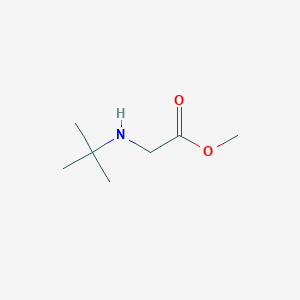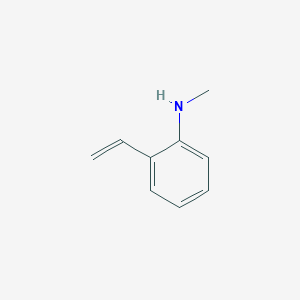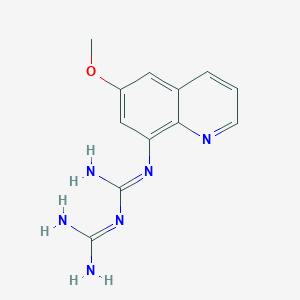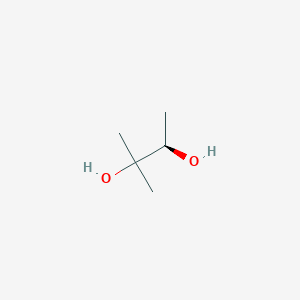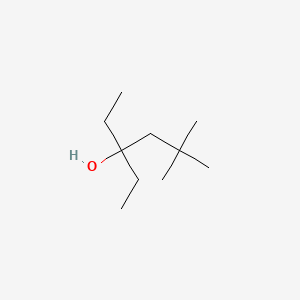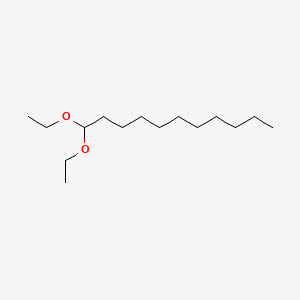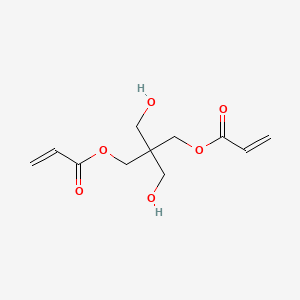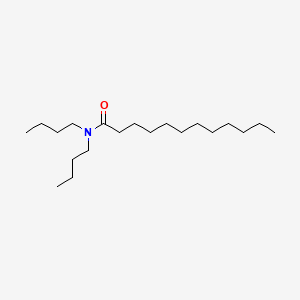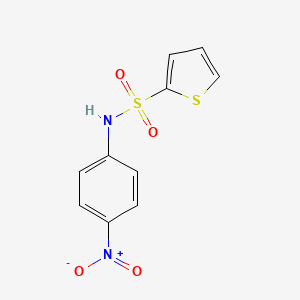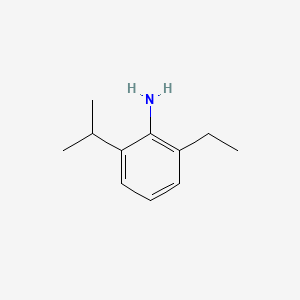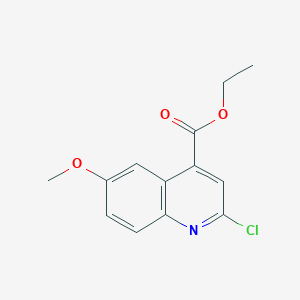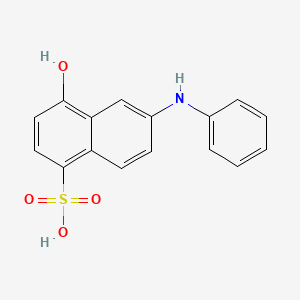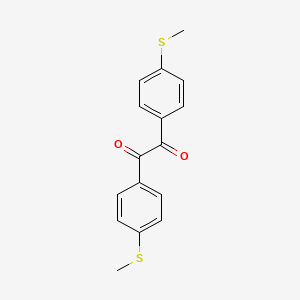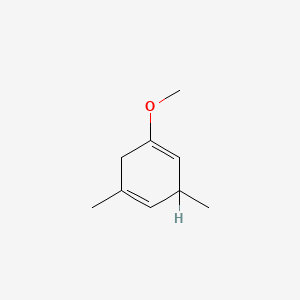
1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexadiene, characterized by the presence of methoxy and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the methylation of 1,4-cyclohexadiene followed by methoxylation. The reaction typically requires a methylating agent such as methyl iodide and a base like potassium carbonate. The methoxylation step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or ruthenium complexes can be employed to facilitate the methylation and methoxylation reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexadiene derivatives.
Scientific Research Applications
1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and reactivity. Pathways involved may include oxidative stress response and modulation of signaling cascades.
Comparison with Similar Compounds
1-Methoxy-1,4-cyclohexadiene: Shares the methoxy group but lacks the additional methyl groups.
1,4-Cyclohexadiene: Lacks both the methoxy and methyl groups, making it less reactive in certain contexts.
1,3-Cyclohexadiene: Isomeric form with different reactivity due to the position of double bonds.
Uniqueness: 1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
53922-67-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-methoxy-3,5-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14O/c1-7-4-8(2)6-9(5-7)10-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
YRQQMIOKCMMHGW-UHFFFAOYSA-N |
SMILES |
CC1C=C(CC(=C1)OC)C |
Canonical SMILES |
CC1C=C(CC(=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


